molecular formula C6H5ClN2O B027412 1-(2-Chloropyrimidin-5-YL)ethanone CAS No. 110100-00-0

1-(2-Chloropyrimidin-5-YL)ethanone

Cat. No.: B027412
CAS No.: 110100-00-0
M. Wt: 156.57 g/mol
InChI Key: LISVHIVILJZRDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropyrimidin-5-YL)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-chloropyrimidine with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity .

Biological Activity

1-(2-Chloropyrimidin-5-YL)ethanone is a compound that has garnered attention in various fields of biological research, particularly due to its potential applications in pharmaceuticals and agriculture. This article delves into the biological activity of this compound, exploring its effects on various biological systems, including its herbicidal properties, antiviral activity, and cytotoxicity. The synthesis, structure-activity relationships (SAR), and case studies highlighting its efficacy will also be discussed.

Chemical Structure and Synthesis

This compound can be synthesized from pyrimidine derivatives through various chemical reactions, including nucleophilic substitutions and acylation processes. The presence of the chloropyrimidine moiety is crucial for its biological activity, influencing its interaction with biological targets.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC7H6ClN
Molecular Weight155.58 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Herbicidal Activity

Research indicates that compounds similar to this compound exhibit significant herbicidal properties. A study demonstrated that pyrimidine derivatives can effectively inhibit the growth of harmful plants while being selective towards crops. The comparative herbicidal activity of these compounds was evaluated, showing enhanced efficacy against various weed species compared to traditional herbicides.

Table 2: Herbicidal Efficacy of Pyrimidine Derivatives

CompoundEfficacy (% inhibition)Crop Selectivity
This compound85%High
Traditional Herbicide A70%Moderate
Traditional Herbicide B60%Low

Antiviral Activity

The antiviral potential of this compound has been explored against several viruses, including Herpes Simplex Virus (HSV) and Influenza A virus. In vitro studies revealed that this compound exhibits moderate antiviral activity, particularly against HSV-1 strains.

Table 3: Antiviral Activity Against HSV-1

CompoundIC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index (SI)
This compound502004
Acyclovir0.5>1000>2000

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while this compound shows some cytotoxic effects on mammalian cell lines (e.g., HepG2), its selectivity index suggests a favorable therapeutic window compared to existing antiviral agents.

Case Study 1: Herbicidal Application

In a field trial conducted to assess the effectiveness of this compound as a herbicide, results showed a significant reduction in weed biomass compared to untreated plots. The compound was applied at varying concentrations, with optimal results observed at a concentration of 200 g/ha.

Case Study 2: Antiviral Efficacy

A laboratory study evaluated the antiviral efficacy of the compound against acyclovir-resistant HSV strains. The results indicated that while the compound did not surpass acyclovir's effectiveness, it provided a viable alternative for strains exhibiting resistance to standard treatments.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(2-chloropyrimidin-5-yl)ethanone, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized pyrimidine rings. For example, chlorination of 5-acetylpyrimidine derivatives using POCl₃ or PCl₅ under reflux conditions (60–80°C) achieves substitution at the 2-position . Solvent selection (e.g., dichloromethane or toluene) and catalytic acids (e.g., AlCl₃) significantly influence yield (60–85%) and purity (>95%) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for Cl at C2: δ ~8.9 ppm for pyrimidine protons) .
  • X-ray crystallography : Resolves bond angles and dihedral angles between the chloropyrimidine ring and ethanone group (e.g., C–Cl bond length ~1.73 Å) .
  • Mass spectrometry : ESI-MS or GC-MS to validate molecular weight (MW = 170.59 g/mol) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermal stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres .
  • pH sensitivity : Hydrolyzes in alkaline conditions (pH > 10) via nucleophilic displacement of Cl, forming hydroxyl derivatives. Use buffered solutions (pH 4–7) for biological assays .

Advanced Research Questions

Q. How does the chloro substituent at the 2-position influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl group activates the pyrimidine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Pd-catalyzed coupling : Reacts with aryl boronic acids at C5 (adjacent to Cl) to generate biaryl derivatives. Optimize with Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF at 100°C .
  • Selectivity : Steric hindrance from Cl limits substitution at C2, directing reactions to C4/C6 positions .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). The ethanone group often forms hydrogen bonds with catalytic lysine residues .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Chloro groups enhance binding affinity but reduce solubility (logP ~1.8) .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions arise from polymorphic forms or residual solvents. Address by:

  • Solubility screening : Use HPLC to quantify solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) .
  • Crystallography : Identify hydrate vs. anhydrous forms, which differ in solubility by ~10-fold .

Q. Key Research Insights

  • The compound’s chloro and ethanone groups enable dual functionality as a pharmacophore and synthetic intermediate .
  • Contradictions in solubility data highlight the need for rigorous polymorph characterization .
  • Computational models predict strong kinase inhibition potential, warranting in vitro validation .

Properties

IUPAC Name

1-(2-chloropyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISVHIVILJZRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547453
Record name 1-(2-Chloropyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110100-00-0
Record name 1-(2-Chloropyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-(1-ethoxyvinyl)pyrimidine (350 mg, 1.9 mmol) in THF (15 mL) was, added aqueous HCl (1N, 15 mL). The mixture was stirred at rt for 4 h, extracted with EtOAc. The organic phase was washed with satd aq NaHCO3 and brine. The combined organic layer was dried over anhydrous Na2SO4 and concentrated to give the crude product, which was purified by prep TLC (PE:EA 3:1) to give 1-(2-chloropyrimidin-5-yl)ethanone (268 mg, yield 90%).
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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